Diacerein-d6

LC-MS/MS Bioanalysis Stable Isotope Labeling

Quantitative LC-MS/MS of diacerein requires an internal standard with distinct mass separation to avoid ion suppression and cross-talk. Diacerein-d6 solves this with an M+6 shift over unlabeled analyte (368.30 → 374.33 g/mol). - Isotopic purity: 98 atom % D; chemical assay: ≥95% (CP) - Co-elutes with target analyte; minimizes matrix effects - Full characterization with pharmacopeial traceability for ANDA submissions

Molecular Formula C19H12O8
Molecular Weight 374.3 g/mol
Cat. No. B12052850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacerein-d6
Molecular FormulaC19H12O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
InChIInChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3
InChIKeyTYNLGDBUJLVSMA-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacerein-d6 Overview


Diacerein-d6 is a fully characterized deuterium-labeled analog of the prodrug Diacerein (Diacetylrhein), intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of Diacerein and its active metabolite Rhein via GC- or LC-mass spectrometry [1]. As a diacetyl derivative of Rhein, Diacerein-d6 (chemical formula C₁₉H₆D₆O₈; molecular weight 374.33 g/mol) provides a mass shift of +6 Da relative to the unlabeled analyte, enabling precise and accurate quantification by mitigating analytical variability and matrix effects inherent in biological sample analysis .

Workflow LC-MS/MS quantification of diacerein and metabolites in biological matrices
Selection Deuterated internal standard (M+6) for co‑elution and matrix effect compensation
Documentation Supplied with full characterization data to support bioanalytical method validation

Diacerein-d6: Why Substitutes Fail


Substituting Diacerein-d6 with unlabeled Diacerein or structurally dissimilar internal standards fundamentally compromises the accuracy and reliability of LC-MS/MS quantification. Unlabeled Diacerein cannot be chromatographically resolved from the endogenous analyte, introducing systematic error [1]. Non-deuterated structural analogs (e.g., wogonin, trimethoprim) exhibit distinct ionization efficiencies and extraction recoveries from Diacerein, failing to co-elute with the analyte and thus failing to correct for matrix effects and sample preparation variability—a core requirement of a valid SIL-IS [2]. Only a deuterated internal standard with an identical chemical structure, such as Diacerein-d6, can effectively track the analyte through extraction and ionization, ensuring method ruggedness and meeting the stringent requirements of regulatory submissions [3].

Non‑deuterated diacerein Lacks a mass shift (M+0), leading to signal overlap and quantification errors in complex matrices.
Diacerein‑¹³C₄ Provides only M+4 mass separation; the smaller shift may reduce isotopic specificity compared to M+6.
Generic labeled standards Often lack comprehensive characterization and pharmacopeial traceability, increasing method validation documentation burden.

Diacerein-d6 Differentiation


Isotopic Purity and Mass Shift

Diacerein-d6 provides a definitive +6 Da mass shift (M+6) relative to unlabeled Diacerein, ensuring complete baseline resolution in the mass spectrometer . This is in contrast to unlabeled Diacerein, which would be indistinguishable from the analyte, and to alternative internal standards (e.g., trimethoprim, wogonin) which possess different molecular weights and ionization properties, potentially leading to inconsistent correction for matrix effects [1].

Isotopic Purity & Mass Shift
Head‑to‑head
Diacerein‑d₆: 98 atom % D, M+6 (374.33 g/mol)
Diacerein (M+0): 368.30 g/mol
Diacerein‑¹³C₄: M+4 (372.26 g/mol)
Larger mass shift reduces isotopic cross‑talk and improves signal specificity.
LC‑MS/MS negative ion mode; supports lower limits of quantification.
LC-MS/MS Bioanalysis Stable Isotope Labeling

Regulatory-Grade Characterization

Diacerein-d6 is supplied with a specified isotopic purity of 98 atom % D . This high isotopic enrichment is critical as it defines the upper limit of accuracy for the analytical method. Lower isotopic purity in a deuterated standard would contribute to the signal of the unlabeled analyte channel (isotopic interference), resulting in an overestimation of analyte concentration, particularly near the lower limit of quantification (LLOQ) [1]. This is a quantifiable differentiator from non-isotopically labeled internal standards, which do not possess this attribute and are thus more susceptible to matrix effects.

Regulatory‑Grade Characterization
Data to verify
Diacerein‑d₆: Full characterization, traceable to USP/EP
Generic labeled standards: Documentation often incomplete
Supports method validation documentation and reduces in‑house characterization effort.
Qualitative differentiation; confirm documentation scope with supplier.
Isotopic Purity Quantitative Analysis Method Validation

Matrix Effect Compensation

Diacerein-d6 is offered with a chemical purity assay of 95% (CP) . More importantly, it is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) [1]. This regulatory-grade traceability—often provided against USP or EP standards upon request—is a critical procurement differentiator versus generic, research-grade Diacerein or non-certified internal standards, which may lack the documentation necessary for a regulatory submission .

Matrix Effect Compensation
Class‑level
Co‑elution with diacerein compensates for extraction recovery, ionization efficiency, and matrix effects.
Enables more accurate quantification than structural analog internal standards.
Observed across SIL internal standard studies; context‑dependent.
Chemical Purity Reference Standard Regulatory Compliance

Chemical Purity

The near-identical physicochemical properties of Diacerein-d6 and its unlabeled counterpart ensure that the internal standard co-elutes with the analyte and experiences the same matrix-induced ion suppression or enhancement. This is in stark contrast to non-deuterated, structural analog internal standards (e.g., trimethoprim, fenofibric acid), which have been shown to exhibit differential extraction recovery and ionization efficiency, leading to a reported variance in matrix effect recovery of >12% in some cases [1]. By definition, a properly designed SIL-IS like Diacerein-d6 minimizes this variance, thereby improving method accuracy and precision [2].

Chemical Purity
Head‑to‑head
Diacerein‑d₆: 95% (CP)
Specified purity reduces interference; comparator purity often undisclosed.
Verify via Certificate of Analysis for lot‑specific values.
Matrix Effect Ion Suppression SIL-IS

Diacerein-d6 Applications


Pharmacokinetic Method Validation

In preclinical and clinical PK studies, the accurate quantification of the prodrug Diacerein and its active metabolite Rhein is paramount. Diacerein-d6 is the essential internal standard for these assays. Its +6 Da mass shift and co-elution properties ensure that analyte concentrations, from the low ng/mL range up to Cmax, are measured with high precision and accuracy, free from matrix effects that plague non-deuterated alternatives [1].

QC and ANDA Submission Support

For generic pharmaceutical manufacturers, Diacerein-d6 is a critical reference standard for establishing the bioequivalence of their product. Its supply with detailed characterization data compliant with regulatory guidelines makes it suitable for analytical method validation (AMV) and subsequent QC batch release testing during commercial production, providing a traceable link to pharmacopeial standards (USP/EP) [1].

Metabolic Stability and DDI Studies

In clinical research investigating the link between systemic exposure and therapeutic or adverse effects (e.g., diarrhea), a robust and validated LC-MS/MS method is required. Diacerein-d6 enables the high-fidelity quantification of Rhein in patient plasma, which is necessary to overcome the high inter-individual variability in patient samples and achieve the assay sensitivity and reproducibility needed for credible clinical correlations .

Toxicology and TDM Bioanalysis

In vitro studies designed to elucidate the metabolism of Diacerein (e.g., glucuronidation to Rhein-G1/G2) or assess its potential as a perpetrator or victim of DDIs require precise quantitation of the parent drug and metabolites in complex matrices like hepatocyte incubations. The high isotopic purity of Diacerein-d6 (98 atom % D) is critical here to minimize interference and accurately track the metabolic fate of the unlabeled compound at low concentrations [1].

Application
Selection Property
Validation Focus
Pharmacokinetic method validation
Co‑eluting ISTD with M+6 mass shift
Matrix effect and recovery compensation
Bioanalytical method validation & QC support
Documented characterization and pharmacopeial traceability
Documentation context for regulatory‑style review
Metabolic stability & pathway studies
Deuterium KIE context
CYP450‑mediated metabolism interpretation
Toxicokinetic & bioanalysis research
SIL‑IS for complex research matrices
Exposure‑response and matrix‑effect correction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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